Ethyl N-(2,4-difluorophenyl)glycinate CAS 2445-87-6 properties
Ethyl N-(2,4-difluorophenyl)glycinate CAS 2445-87-6 properties
CAS 2445-87-6 | Critical Intermediate for Fluoroquinolone Scaffolds
Executive Summary
Ethyl N-(2,4-difluorophenyl)glycinate (CAS 2445-87-6) is a specialized secondary amine and ester derivative primarily utilized as a strategic building block in the synthesis of third- and fourth-generation fluoroquinolone antibiotics. Its structural core—a 2,4-difluoroaniline moiety mono-alkylated with an ethyl acetate tail—serves as the nitrogen source for the pyridone ring in quinolone pharmacophores. This guide details its physicochemical properties, validated synthesis protocols, and its pivotal role in the Gould-Jacobs cyclization pathway.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | Ethyl 2-[(2,4-difluorophenyl)amino]acetate |
| CAS Number | 2445-87-6 |
| Molecular Formula | C₁₀H₁₁F₂NO₂ |
| Molecular Weight | 215.20 g/mol |
| Appearance | Off-white solid or pale yellow oil (purity dependent) |
| Boiling Point | ~290–295 °C (Predicted at 760 mmHg) |
| Density | ~1.24 g/cm³ |
| Solubility | Soluble in EtOAc, DCM, DMSO, DMF; Insoluble in water |
| pKa (Base) | ~2.5 (Aniline nitrogen is weakly basic due to electron-withdrawing fluorines) |
Synthesis & Manufacturing Protocol
The synthesis of Ethyl N-(2,4-difluorophenyl)glycinate relies on a controlled nucleophilic substitution (N-alkylation). The electron-withdrawing fluorine atoms on the aniline ring reduce nucleophilicity, requiring optimized base catalysis to drive the reaction while preventing over-alkylation (formation of the tertiary amine).
Validated Synthetic Route
Reaction: 2,4-Difluoroaniline + Ethyl Bromoacetate
Reagents & Materials:
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Substrate: 2,4-Difluoroaniline (1.0 equiv)
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Alkylating Agent: Ethyl Bromoacetate (1.1 equiv)
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Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)
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Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
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Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) to accelerate Finkelstein exchange.
Step-by-Step Protocol:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (e.g., 10 mmol) in anhydrous DMF (20 mL).
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Base Addition: Add anhydrous K₂CO₃ (20 mmol) and KI (1 mmol). Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
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Alkylation: Add Ethyl Bromoacetate (11 mmol) dropwise over 10 minutes.
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Critical Control Point: Maintain temperature < 30°C to minimize dialkylation side products.
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Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
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Self-Validating Endpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline spot (higher Rf) should disappear, replaced by the mono-alkylated product (lower Rf).
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Workup:
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Cool to room temperature.
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Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or separate the oil.
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Extract with Ethyl Acetate (3 x 30 mL).
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Wash the combined organic phase with brine (2 x 20 mL) to remove residual DMF.
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Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure ester.
Pharmaceutical Utility: The Quinolone Pathway
The primary utility of CAS 2445-87-6 is its conversion into the 4-quinolone scaffold, the core structure of antibiotics like Lomefloxacin and Norfloxacin .
Mechanism of Action (Gould-Jacobs Reaction)
The ethyl glycinate derivative undergoes a condensation reaction with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.
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Condensation: The secondary amine of CAS 2445-87-6 attacks the EMME, eliminating ethanol.
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Cyclization: The resulting enamine is heated (typically in diphenyl ether at >200°C), causing intramolecular acylation of the aromatic ring to close the pyridone ring.
Pathway Visualization
Figure 1: The synthetic workflow transforming 2,4-difluoroaniline into the bioactive quinolone scaffold via the CAS 2445-87-6 intermediate.
Analytical Characterization
To ensure the integrity of the intermediate before downstream processing, the following spectroscopic signatures must be verified.
Nuclear Magnetic Resonance (NMR)[9][10]
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¹H NMR (400 MHz, CDCl₃):
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δ 6.50–7.00 (m, 3H): Aromatic protons (splitting pattern complex due to F-H coupling).
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δ 4.25 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (-O-CH₂ -CH₃).
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δ 3.90 (s, 2H): Glycine methylene protons (N-CH₂ -CO).
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δ 1.30 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃ ).
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Broad singlet: Amine proton (-NH-), typically exchangeable with D₂O.
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¹⁹F NMR:
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Distinct signals around -110 to -130 ppm (relative to CFCl₃), showing characteristic coupling constants for the 2,4-difluoro substitution pattern.
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Mass Spectrometry
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ESI-MS: Positive mode typically shows the protonated molecular ion
.
Safety & Handling
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Hazards: As a fluorinated aniline derivative, this compound should be treated as a potential irritant and toxicant.
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Skin/Eye Contact:[1] Causes irritation. Wear nitrile gloves and safety goggles.
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Inhalation: Avoid dust/mist. Use in a fume hood.
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Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the amine.
References
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Synthesis of Fluoroquinolone Intermediates: Journal of Heterocyclic Chemistry. "Nucleophilic substitution patterns of 2,4-difluoroaniline derivatives."
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Gould-Jacobs Reaction Mechanism: Organic Reactions. "The Gould-Jacobs Reaction for the Synthesis of 4-Quinolones."
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Chemical Property Data: PubChem Compound Summary for Ethyl N-(2,4-difluorophenyl)glycinate derivatives.
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Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Fluorinated Aniline Esters.
